molecular formula C20H28O3 B1205696 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid

10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid

Cat. No. B1205696
M. Wt: 316.4 g/mol
InChI Key: ZCTUNYRXJKLWPY-YBNSQJHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,4R,8S,9S,12R)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid is a C20-gibberellin.
Dtxsid00941166 is a natural product found in Pisum sativum with data available.

Scientific Research Applications

Microbiological Production and Structural Analyses

  • Microbiological Analogues Production : A study by Bateson and Cross (1974) explored the microbiological production of fluorogibberellic acid and fluorogibberellin using derivatives of gibbane, which includes compounds structurally similar to 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Bateson & Cross, 1974).

  • Structural Analysis of Carboxylic Acid Dimers : Research by Gliński et al. (2008) focused on the hydrogen-bonded dimeric structures of methyl-substituted benzoic acids, providing insights into the conformation and bonding patterns that could be relevant for similar compounds like 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Gliński et al., 2008).

  • Molecular Interaction Studies : A study by Yamada et al. (2010) on the dimerization of carboxylic acid derivatives provides insights into molecular interactions, which can be pertinent for understanding the behavior of 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid in various contexts (Yamada et al., 2010).

Chemical Synthesis and Modification

  • Synthesis of Acyl Chlorides : Villeneuve and Chan (1997) described a method for converting carboxylic acids to acyl chlorides, which could be applied to the synthesis of derivatives from 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Villeneuve & Chan, 1997).

  • Modification of Amino Acids : The work of Grubb and Callery (1989) on the derivatization of amino acids with dimethylformamide dimethyl acetal, involving formylation and esterification, could potentially be applied to the modification of 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Grubb & Callery, 1989).

Theoretical and Computational Studies

  • Theoretical Modeling of Carboxylic Acid Dimers : Florio et al. (2003) conducted theoretical modeling of the infrared spectrum of carboxylic acid dimers, which can be useful for understanding the vibrational properties of compounds like 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Florio et al., 2003).

  • Structural Investigations of Carboxyl Groups : Pauling and Brockway (1934) investigated the structure of the carboxyl group in formic acid, which can provide foundational knowledge relevant to the structure and bonding in 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Pauling & Brockway, 1934).

properties

Product Name

10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1R,2S,4R,8S,9S,12R)-2-formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-12-9-20-10-13(12)5-6-15(20)18(2)7-4-8-19(3,17(22)23)16(18)14(20)11-21/h11,13-16H,1,4-10H2,2-3H3,(H,22,23)/t13-,14+,15+,16?,18+,19-,20-/m1/s1

InChI Key

ZCTUNYRXJKLWPY-YBNSQJHGSA-N

Isomeric SMILES

C[C@@]12CCC[C@@](C1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O

synonyms

gibberellin A12 aldehyde
gibberellin-A-12-aldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
Reactant of Route 2
10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
Reactant of Route 3
10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
Reactant of Route 4
10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
Reactant of Route 6
10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid

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